molecular formula C10H14O3 B054711 (R)-(+)-3-Benzyloxy-1,2-propanediol CAS No. 56552-80-8

(R)-(+)-3-Benzyloxy-1,2-propanediol

Cat. No. B054711
CAS RN: 56552-80-8
M. Wt: 182.22 g/mol
InChI Key: LWCIBYRXSHRIAP-SNVBAGLBSA-N
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Description

(R)-(+)-3-Benzyloxy-1,2-propanediol is a chemical compound with significant interest in scientific research due to its unique properties and potential applications in various fields, such as materials science and organic chemistry.

Synthesis Analysis

The synthesis of 1,2-Propanediol derivatives like (R)-(+)-3-Benzyloxy-1,2-propanediol can involve biotechnological methods. For example, Altaras and Cameron (1999) describe producing enantiomerically pure R-1,2-PD from glucose in Escherichia coli expressing NADH-linked glycerol dehydrogenase genes (Altaras & Cameron, 1999).

Molecular Structure Analysis

The molecular structure of (R)-(+)-3-Benzyloxy-1,2-propanediol is characterized by its benzyloxy group attached to a propanediol backbone. The structure can be optimized using computational methods such as B3LYP as shown by Arjunan et al. (2015) for related aromatic epoxides (Arjunan et al., 2015).

Chemical Reactions and Properties

The compound can undergo various chemical reactions due to the functional groups it contains. For example, reactions involving C-H functionalization and annulation are possible, as described by Yuan et al. (2019) in their synthesis of benzofuran-3(2H)-one scaffolds (Yuan et al., 2019).

Physical Properties Analysis

The physical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, such as melting and boiling points, solubility, and density, can be determined experimentally. These properties are crucial for its handling and application in various processes.

Chemical Properties Analysis

The chemical properties of (R)-(+)-3-Benzyloxy-1,2-propanediol, including its reactivity, stability, and interaction with other substances, are influenced by its molecular structure. Studies like those conducted by Arjunan et al. (2015) provide insight into the electronic properties, such as HOMO and LUMO energies, which are significant for understanding its chemical behavior (Arjunan et al., 2015).

Scientific Research Applications

  • Metabolic Engineering :

    • (R)-1,2-Propanediol (R-1,2-PD) has been produced from glucose in Escherichia coli, indicating potential for renewable resource-based production of this compound (Altaras & Cameron, 1999).
    • Enhanced production of (R)-1,2-Propanediol in metabolically engineered Escherichia coli shows promise for higher yield processes in biotechnology (Altaras & Cameron, 2000).
  • Enzymology and Biocatalysis :

    • Enantioselective properties of the epoxide hydrolase from Yarrowia lipolytica for the conversion of benzyl glycidyl ether to (S)-3-benzyloxy-1,2-propanediol suggest potential applications in pharmaceutical synthesis (Bendigiri et al., 2018).
    • Lipase-catalyzed resolution of 3-(aryloxy)-1,2-propanediol derivatives, like (R)-(+)-3-Benzyloxy-1,2-propanediol, indicates potential for enantioselective synthesis in organic chemistry (Theil et al., 1995).
  • Synthetic Chemistry :

    • Synthesis of chiral objects with dendritic architecture using (R)-(+)-3-Benzyloxy-1,2-propanediol demonstrates applications in the design of novel macromolecular structures (Peerlings et al., 1998).
    • Direct hydrogenolysis of glycerol into 1,3-propanediol over rhenium-modified iridium catalyst, where compounds like (R)-(+)-3-Benzyloxy-1,2-propanediol can be intermediates, highlights potential applications in chemical catalysis (Nakagawa et al., 2010).

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, or new methods for its synthesis.


For a specific compound like “®-(+)-3-Benzyloxy-1,2-propanediol”, you would need to consult the primary literature or databases like PubChem, SciFinder, or Reaxys for this information. If you have access to these resources, they can be very helpful for finding information on specific compounds. If you don’t have access, you might be able to request the information from a librarian or a chemist. Please note that not all compounds will have information available in all of these categories, especially if they are not well-studied.


properties

IUPAC Name

(2R)-3-phenylmethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCIBYRXSHRIAP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-3-Benzyloxy-1,2-propanediol

Synthesis routes and methods I

Procedure details

Into a mixed solution of acetone (800 ml) and glycerin (199 g, 2.16 mol) was added 98% sulfuric acid (6.9 g) at about 25° C., and the mixture was stirred for 3 hours. To this reaction solution was added triethylamine (18.0 g), and the solvent was distilled off under reduced pressure. Into a solution prepared by suspending sodium hydroxide (98.5 g) in toluene (526 ml) was dropped the above-described concentration residue at 55 to 75° C. Into this reaction solution, benzyl chloride (229 g, 1.81 mol) was dropped at 95 to 105%, and the mixture was reacted for 5 hours while distilling components of lower boiling points off. After completion of the reaction, water (366 ml) was added, and the liquid was partitioned. To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml), and the mixture was stirred at about 50° C. for 5 hours stirred, then, the toluene layer was concentrated under reduced pressure. To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml), and the mixture was liquid-partitioned. The aqueous layer was liquid-partitioned by further adding heptane (267 ml), and the resulting aqueous layer was concentrated under reduced pressure to remove methanol. To the concentrated liquid was added sodium chloride (46 g), and the mixture was extracted twice with ethyl acetate (267 ml). The resultant ethyl acetate solution was concentrated under reduced pressure to obtain a title compound (277 g, yield 84%).
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800 mL
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199 g
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6.9 g
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98.5 g
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229 g
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526 mL
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18 g
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Yield
84%

Synthesis routes and methods II

Procedure details

Into a 1 L beaker were weighed 222 g (1.0 mol) of 4-(benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane prepared in 1-2, 250 ml of ethanol, and 400 ml of distilled water, and the whole was adjusted to pH 2 with phosphoric acid. With introducing nitrogen thereinto, the solution was heated to 70° C. After 1.5 hours of the reaction, the solution was adjusted to pH 7.0 with sodium hydroxide. The resulting salt was subjected to adsorption treatment with an adsorbent “KYOWAAD 1000” (manufactured by Kyowa Hakko Kogyo Co., Ltd.) and then subjected to solvent removal to obtain 3-benzyloxy-1,2-propanediol.
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222 g
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KYOWAAD 1000
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400 mL
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250 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol), water (1,300 mL) and 70% perchloric acid (1.5 mL) were placed in a 2.0 L 3-necked flask equipped with condenser and thermometer. The mixture was heated to 80° for 18 hours. After heating and stirring for 18 hours at 80° the reaction mixture was neutralized with 5% sodium bicarbonate solution. The water was removed by rotary evaporation. Final removal of residual water was accomplished by azeotropic distillation using 300 mL of benzene. After evaporation of the benzene the product was distilled to yield 264 g (90%) of 3-benzyloxy-1,2-propanediol: bp 127°-136° C. (0.04 mm).
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263 g
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1.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
M Dolcet, M Torres… - Biocatalysis and …, 2018 - Taylor & Francis
The by-products of olive oil production can be used as sources of microbial strains. Penicillium sp., Aspergillus terreus, Penicillium aurantiogriseum, Aspergillus tubingensis and …
Number of citations: 2 www.tandfonline.com
M Kubota, A Sakamoto, M Komatsu, K Maeno… - Journal of Oleo …, 2014 - jstage.jst.go.jp
The selective preparation of monobenzyl glyceryl ethers, which are potential commodity chemicals with special functions, was explored to find new applications for glycerol. Among the …
Number of citations: 6 www.jstage.jst.go.jp
NR Yepuri, TA Darwish, AM Krause‐Heuer… - …, 2016 - Wiley Online Library
Palmitoyl‐2‐oleoyl‐sn‐glycero‐3‐phosphocholine (POPC), an unsaturated acyl chain containing lipid, is often the predominant lipid in eukaryotic cell membranes in which it is crucial …
R Kumar, L Banoth, UC Banerjee, J Kaur - International journal of biological …, 2017 - Elsevier
In the present study, efficient enzymatic methods were developed using a recombinant metagenomic lipase (LipR1) for the synthesis of corresponding esters by the transesterification of …
Number of citations: 27 www.sciencedirect.com
IW Jones, HK Hall Jr - Tetrahedron letters, 2011 - Elsevier
Lipids containing UV-polymerizable diene moieties, such as BisDenPC 1 and BisSorbPC 2, have been extremely useful for the construction of micelles and lipid bilayers. The published …
Number of citations: 20 www.sciencedirect.com
HB Küçük, A Yusufoğlu, E Mataracı, S Döşler - Molecules, 2011 - mdpi.com
A series of new enantiomerically pure and racemic 1,3-dioxolanes 1-8 was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially …
Number of citations: 58 www.mdpi.com
H Tateishi, K Anraku, R Koga, Y Okamoto… - Organic & …, 2014 - pubs.rsc.org
The precursor of Gag protein (Pr55Gag) of human immunodeficiency virus, the principal structural component required for virus assembly, is known to bind D-myo-phosphatidylinositol 4,…
Number of citations: 17 pubs.rsc.org
K Nacro, DM Sigano, S Yan, MC Nicklaus… - Journal of medicinal …, 2001 - ACS Publications
A small, focused combinatorial library encompassing all possible permutations of acyl branched alkyl chains small and large, saturated and unsaturated was generated from the active …
Number of citations: 28 pubs.acs.org
FM Menger, YL Wong - The Journal of Organic Chemistry, 1996 - ACS Publications
Phospholipids have been synthesized that possess a normal 16-carbon chain plus a “defective” chain only 8 or 12 carbons long and terminated with methoxyl, hydroxyl, or carboxyl …
Number of citations: 19 pubs.acs.org
M Anastassiades, K Maštovská, SJ Lehotay - Journal of Chromatography A, 2003 - Elsevier
A common problem in gas chromatography (GC) applications is the analyte losses and/or peak tailing due to undesired interactions with active sites in the inlet and column. Analytes …
Number of citations: 536 www.sciencedirect.com

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